molecular formula C8H9NO4 B12285335 3,5-Dimethoxypicolinic acid

3,5-Dimethoxypicolinic acid

Cat. No.: B12285335
M. Wt: 183.16 g/mol
InChI Key: ZKRPAWQHVPWLTQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of picolinic acid, featuring two methoxy groups attached to the 3rd and 5th positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxypicolinic acid can be synthesized through several methods. One common approach involves the methylation of picolinic acid using methanol and a suitable catalyst under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Picolinic acid

    Reagents: Methanol, catalyst (e.g., sulfuric acid)

    Conditions: Reflux at elevated temperatures

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3,5-dihydroxy derivatives.

    Reduction: Formation of 3,5-dimethoxy derivatives with altered functional groups.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

3,5-Dimethoxypicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxypicolinic acid: Similar structure but with methoxy groups at the 5th and 6th positions.

    Picolinic acid: The parent compound without methoxy groups.

    3,4-Dimethoxypicolinic acid: Methoxy groups at the 3rd and 4th positions.

Uniqueness

3,5-Dimethoxypicolinic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and binding properties.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3,5-dimethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)

InChI Key

ZKRPAWQHVPWLTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)OC

Origin of Product

United States

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